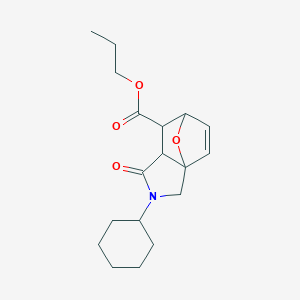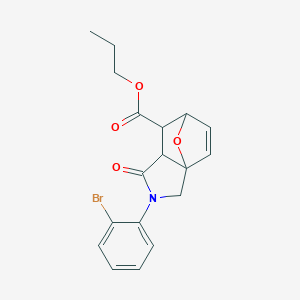![molecular formula C14H13N3O2S B459120 METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE](/img/structure/B459120.png)
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a pyridyl group, and a sulfanyl group. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
The synthesis of METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a nucleophilic substitution reaction involving a halogenated pyridine derivative and a suitable nucleophile.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a cyanide source such as sodium cyanide.
Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or a similar reagent.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines.
Aplicaciones Científicas De Investigación
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving cell viability assays and molecular docking to understand its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions result in reduced production of inflammatory mediators and protection of neuronal cells.
Comparación Con Compuestos Similares
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE can be compared with other pyridine derivatives such as:
Pyridoxine (Vitamin B6): Unlike this compound, pyridoxine is a simple pyridine derivative with essential vitamin properties.
Nicotinamide: Another pyridine derivative, nicotinamide, is known for its role in NAD+ synthesis and its anti-inflammatory properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific pharmacological activities not commonly found in simpler pyridine derivatives.
Propiedades
Fórmula molecular |
C14H13N3O2S |
|---|---|
Peso molecular |
287.34g/mol |
Nombre IUPAC |
methyl 5-cyano-2-methyl-4-pyridin-3-yl-6-sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C14H13N3O2S/c1-8-11(14(18)19-2)12(9-4-3-5-16-7-9)10(6-15)13(20)17-8/h3-5,7,12,17,20H,1-2H3 |
Clave InChI |
MFFYGTFPNUFJHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC |
SMILES isomérico |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Propylthio)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B459037.png)
![N-(4-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B459039.png)
![N-(2-chlorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B459040.png)

![N-(2,5-dimethoxyphenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B459045.png)





![Propyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B459056.png)
![2-Allyl-3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459057.png)

![4-Oxo-3-propyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459060.png)
